4-Methylcyclopentene

Description

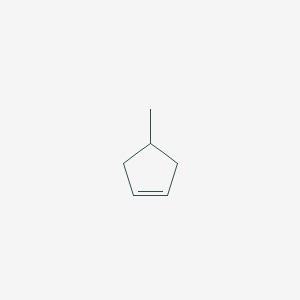

Structure

2D Structure

3D Structure

Properties

CAS No. |

1759-81-5 |

|---|---|

Molecular Formula |

C6H10 |

Molecular Weight |

82.14 g/mol |

IUPAC Name |

4-methylcyclopentene |

InChI |

InChI=1S/C6H10/c1-6-4-2-3-5-6/h2-3,6H,4-5H2,1H3 |

InChI Key |

FWMRUAODTCVEQK-UHFFFAOYSA-N |

SMILES |

CC1CC=CC1 |

Canonical SMILES |

CC1CC=CC1 |

boiling_point |

65.7 °C |

melting_point |

-160.8 °C |

Other CAS No. |

1759-81-5 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylcyclopentene

Dehydration Routes

Dehydration is a common method for synthesizing alkenes from alcohols, involving the elimination of a water molecule. Theoretically, 4-Methylcyclopentene could be synthesized through the dehydration of 4-methylcyclopentanol. ontosight.ai This process generally requires an acid catalyst and conditions that favor the removal of water to form the carbon-carbon double bond. However, detailed experimental procedures specifically outlining the dehydration of 4-methylcyclopentanol to yield this compound were not found in the search results. General dehydration reactions can proceed via different mechanisms, potentially leading to various alkene isomers depending on the starting alcohol and reaction conditions.

Carbonyl Reduction and Double Bond Formation

Another conceptual pathway for the synthesis of this compound involves the reduction of a carbonyl compound to an alcohol, followed by the formation of a double bond. Specifically, this compound could be synthesized by the reaction of 4-methylcyclopentanone with a suitable reagent to form the double bond. ontosight.ai Carbonyl compounds, such as ketones, can be reduced to alcohols using various reducing agents. Subsequently, the resulting alcohol can undergo dehydration (as described in Section 1.1) to form the desired alkene. While the general principles of carbonyl reduction and subsequent double bond formation are known, specific synthetic methodologies detailing the conversion of 4-methylcyclopentanone to this compound were not identified in the provided search results.

Reaction Mechanisms and Pathways Involving 4 Methylcyclopentene

Isomerization Mechanisms

Skeletal Isomerization Processes

Skeletal isomerization involves the rearrangement of the carbon framework of a molecule, leading to the formation of structural isomers. For methylcyclopentenes, including 4-methylcyclopentene, these processes are significant, especially in catalytic environments. Selective conversion from cyclohexene (B86901) (PubChem CID: 8079) to methylcyclopentene can occur via a skeletal isomerization reaction under mild temperatures and near atmospheric pressure, often in the presence of zeolite-based catalyst structures nih.gov. This conversion is valuable for synthesizing chemical derivatives used in petrochemical refineries nih.gov.

The catalytic cracking product distributions of cyclohexene and 1-methylcyclopentene (B36725) (PubChem CID: 12746) exhibit similarities due to their facile mutual isomerization sigmaaldrich.comsigmaaldrich.com. Research indicates that the five-membered ring-opening cracking pathway is often thermodynamically more advantageous than the six-membered ring-opening cracking pathway, leading to a comparatively higher yield of ring-opening cracking products from 1-methylcyclopentene sigmaaldrich.comsigmaaldrich.com. This compound itself can be an isomerization product in such catalytic cracking processes involving methylcyclopentenes sigmaaldrich.com. The yield of C6 hydrocarbon isomerization products from 1-methylcyclopentene has been observed to be lower than that from cyclohexene sigmaaldrich.com.

Skeletal isomerization reactions often proceed through carbocation intermediates fishersci.nlepa.gov. The stability of these carbenium ions plays a crucial role in kinetically controlling the isomerization process, influenced by factors such as hydrogen shifts, alkyl shifts, and the formation of protonated cyclopropane (B1198618) (PCP) intermediates epa.gov. Acidic catalysts are known to facilitate the protonation of alkenes, initiating these carbocation-mediated rearrangements epa.gov.

Hydride Shift Phenomena in Isomerization

Hydride shifts are a common type of carbocation rearrangement where a hydrogen atom, along with its pair of electrons (as a hydride ion, H⁻), migrates from an adjacent carbon atom to a positively charged carbon, resulting in a more stable carbocation intermediate nih.govsigmaaldrich.comalfa-chemistry.comfishersci.se. These shifts are a key aspect of skeletal isomerization processes in alkenes.

In the context of alkene isomerization, both 1,2-hydride shifts (alkyl shifts) and 1,3-hydrogen shifts (allyl mechanisms) are observed sigmaaldrich.comereztech.comfishersci.cacdutcm.edu.cn. While 1,2-hydride shifts are generally more common in carbocation rearrangements, 1,3-hydrogen shifts are frequently reported in transition metal-catalyzed alkene isomerization ereztech.comfishersci.ca. For instance, certain iridium complexes catalyze alkene isomerization via an iridium allyl hydride intermediate, exhibiting exclusive intramolecular 1,3-hydrogen migration cdutcm.edu.cn. Other mechanisms, such as insertion/elimination, can also contribute to the intermolecular transfer of hydrogen cdutcm.edu.cn.

The driving force behind hydride shifts is the formation of a more stable carbocation, as carbocation stability increases with substitution (tertiary > secondary > primary) nih.govalfa-chemistry.comfishersci.se. These rearrangements can occur readily, even at low temperatures, with heating accelerating the process sigmaaldrich.com.

Oxidative Conversion and Dehydrogenation

This compound, like other alkenes, can undergo various oxidative conversions and dehydrogenation reactions, leading to different oxygenated or more unsaturated products.

Oxidative cleavage of alkenes is a fundamental transformation that yields carbonyl derivatives nih.gov. Ozonolysis, involving a [3+2] cycloaddition of ozone with an alkene to form a primary ozonide intermediate, is a well-established method for oxidative cleavage nih.gov. Alternative approaches utilize transition metals and enzymes in the presence of oxygen or strong oxidants nih.gov.

Specific studies on 1-methylcyclopentene (PubChem CID: 12746), an isomer of this compound, demonstrate its susceptibility to oxidative transformations. Catalytic transformations of liquid-phase oxidation products of 1-methylcyclopentene can lead to compounds such as 2-methylcyclopentanone (B130040) (PubChem CID: 14265) and methylcyclopentadienes (PubChem CID: 66775) with conjugated double bonds nih.govnih.gov. For example, the transformation of oxidized 1-methylcyclopentene in the presence of an active Al2O3 catalyst promoted by potassium hydroxide (B78521) can yield 2-methylcyclopentanone and 1,3-methylcyclopentadiene at high conversions and selectivities under specific temperature conditions nih.gov.

Dehydrogenation processes are also relevant for cyclic hydrocarbons. The kinetics of isomerization-dehydroisomerization of methylcyclopentane (B18539) (PubChem CID: 7296) to form cyclohexane (B81311) (PubChem CID: 8079) and benzene (B151609) over platinum-on-alumina catalysts highlights the role of methylcyclopentene intermediates in these reactions thegoodscentscompany.com. The reaction rate can be influenced by hydrogen pressure, suggesting that hydrogen plays a role in maintaining catalyst activity and affecting the equilibrium concentration of methylcyclopentene intermediates thegoodscentscompany.com. General cracking processes, which are energy-intensive and often require high temperatures, can also lead to dehydrogenation in the synthesis of alkenes cmdm.tw.

Environmental Degradation Pathways

The environmental fate of this compound involves various degradation pathways, influenced by both abiotic and biotic factors. Its presence in emission profiles, such as those related to gasoline and E85 fuels, indicates its potential release into the environment nih.gov.

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of compounds through non-biological processes. For alkenes like this compound, key abiotic mechanisms include reactions with atmospheric oxidants and photolysis.

In the atmosphere, organic compounds, including alkenes, react with photochemically produced hydroxyl (OH) radicals, ozone (O3), and other species like nitrate (B79036) (NO3) radicals and chlorine (Cl) atoms nih.govepa.gov. Ozonolysis of alkenes typically proceeds via an electrophilic addition of ozone to the carbon-carbon double bond. The rate constants for these reactions can be estimated using structure-activity relationship (SAR) methods nih.gov.

Photolysis, or degradation by light, is another significant abiotic pathway. While specific data for this compound is limited, related compounds like methylcyclopentadienyl manganese tricarbonyl (MMT) are highly sensitive to degradation by light. This suggests that the double bond in this compound could be susceptible to photochemical reactions, particularly photo-oxidation.

Photo-oxidation Processes

Photo-oxidation involves the degradation of a substance due to the combined action of light and oxygen. For olefins, including methylcyclopentenes, photosensitized oxidation can lead to the formation of allylic hydroperoxides. Singlet oxygen is often implicated as the reactive intermediate in these photosensitized oxidations.

The rate of photosensitized oxidation of olefins can vary depending on the specific alkene structure. For instance, 1-methylcyclopentene has been shown to undergo photo-oxidation, with its relative rate of oxidation compared to 1-methylcyclohexene being approximately 10 across various sensitizers, suggesting a common reactive intermediate, likely singlet oxygen. Photoinduced oxidative cleavage of alkenes can also be achieved through visible-light-driven photocatalytic protocols, leading to carbonyl products nih.gov. These processes can occur via electron transfer (ET) pathways, generating intermediates that fragment to yield the final products.

Hydrolytic Degradation

Hydrolytic degradation involves the breakdown of a compound through reaction with water. For simple alkenes like this compound, rapid hydrolysis under typical environmental conditions is generally not a primary degradation pathway. However, alkenes can undergo hydration reactions, which are additions of water across the double bond, often catalyzed by acids or other reagents in a synthetic context.

For example, hydroboration-oxidation is a method for converting alkenes to alcohols, where the addition of water across the double bond occurs with anti-Markovnikov regioselectivity and cis stereochemistry. This process can lead to the formation of trans-2-methylcyclopentanol (B1328918) (PubChem CID: 6432271) from 1-methylcyclopentene. While these are typically laboratory syntheses, they illustrate the potential for water to react with the double bond under specific conditions. In the broader context of environmental degradation, the stability of specific functional groups to hydrolysis is a consideration, though simple alkenes are generally resistant to direct hydrolysis without catalytic assistance or extreme conditions.

Biodegradation Kinetics and Pathways

The biodegradation of organic compounds, including cyclic hydrocarbons like this compound, is a complex process influenced by numerous environmental factors and mediated by diverse microbial communities. While specific biodegradation kinetics and pathways for this compound are not extensively documented in isolated studies, general principles of hydrocarbon biodegradation can be applied.

Biodegradation involves the breakdown of complex organic molecules into simpler substances, often culminating in complete mineralization (conversion to carbon dioxide, water, and biomass). This process can occur under various conditions, including aerobic (presence of oxygen) and anaerobic (absence of oxygen) environments. researchgate.net

Key Factors Influencing Biodegradation Rates: The rate and extent of biodegradation are highly dependent on a multitude of environmental conditions and the nature of the chemical itself. These factors include:

Chemical Structure and Concentration: The presence of double bonds, branching, and ring structures can influence the susceptibility of a compound to microbial attack. Higher concentrations can sometimes inhibit microbial activity, while very low concentrations might not be sufficient to induce degradation. researchgate.net

Microbial Community Composition and Activity: The presence of specific microorganisms capable of metabolizing the compound is crucial. Different microbial consortia possess varying enzymatic capabilities. researchgate.netnih.gov

Environmental Conditions:

pH: Optimal pH ranges exist for microbial growth and enzyme activity. researchgate.net

Temperature: Reaction rates generally increase with temperature within a certain range. researchgate.net

Redox Potential: Determines whether aerobic or anaerobic degradation pathways will dominate. researchgate.net

Nutrient Availability: Essential nutrients such as nitrogen, phosphorus, and trace elements are required for microbial growth and metabolic processes. researchgate.netuni.lu

Presence of Other Substrates: Co-metabolism or competitive inhibition can affect degradation rates. researchgate.net

General Biodegradation Pathways for Hydrocarbons: Hydrocarbon biodegradation typically proceeds through a cascade of microorganisms. For instance, in oil sands tailings, methanogenic biodegradation of C5 and C6 iso-alkanes has been observed, where hydrocarbons are initially degraded to simpler substrates like acetate, hydrogen (H₂), and carbon dioxide (CO₂). These simpler compounds are then further utilized to produce methane (B114726) (CH₄) via acetoclastic and hydrogenotrophic pathways, involving archaeal communities dominated by methanogens such as Methanosaetaceae and Methanoregulaceae. nih.gov

While this compound is an unsaturated cyclic hydrocarbon, its degradation would likely involve initial enzymatic attack on the double bond or the ring structure, followed by ring opening and further breakdown of the resulting linear or branched aliphatic chains. The specific enzymes and intermediate metabolites would depend on the microbial species involved and the prevailing environmental conditions (aerobic vs. anaerobic).

Ozonolysis Degradation Products and Mechanisms

Ozonolysis is a powerful oxidative cleavage reaction that involves the reaction of unsaturated organic compounds, such as alkenes, with ozone (O₃). This reaction is particularly important in atmospheric chemistry as a significant removal process for volatile organic compounds (VOCs). nih.govchem960.com

Mechanism of Ozonolysis: The ozonolysis of alkenes, including cyclic olefins like this compound, typically proceeds via the Criegee mechanism:

Initial Electrophilic Addition (1,3-Dipolar Cycloaddition): Ozone, a 1,3-dipole, undergoes a concerted electrophilic addition to the carbon-carbon double bond of the alkene. This forms an unstable five-membered ring intermediate known as the primary ozonide or molozonide . This adduct is highly unstable, even at low temperatures. nih.govchem960.comfishersci.ca

Decomposition of Molozonide: Due to its inherent instability, the molozonide rapidly decomposes. The O-O bonds and the C-C double bond within the ring break, yielding a carbonyl compound (an aldehyde or ketone) and a highly reactive intermediate called a carbonyl oxide , also known as a Criegee intermediate (CI) . nih.govchem960.comfishersci.ca

Rearrangement and Formation of Stable Ozonide: The carbonyl compound and the Criegee intermediate then recombine in a second 1,3-dipolar cycloaddition reaction. This re-formation leads to a more stable five-membered ring intermediate called the secondary ozonide or simply ozonide . fishersci.ca

Workup and Product Formation: The stable ozonide is typically not the final product and is further processed through a "workup" step, which can be either reductive or oxidative, to yield stable carbonyl compounds. fishersci.ca

Reductive Workup: If the ozonide is treated with a reducing agent (e.g., dimethyl sulfide (B99878) (DMS), zinc (Zn) in acid, or triphenylphosphine (B44618) (PPh₃)), the O-O bond is cleaved, and the products are aldehydes and/or ketones. This method preserves any C-H bonds adjacent to the cleaved double bond. fishersci.ca

Oxidative Workup: If the ozonide is treated with an oxidizing agent (e.g., hydrogen peroxide (H₂O₂)), any aldehydes formed are further oxidized to carboxylic acids, while ketones remain unchanged. fishersci.ca

Ozonolysis of this compound and Predicted Products: this compound is a cyclic alkene. Ozonolysis will cleave the double bond within the ring, resulting in the ring opening and the formation of a linear dicarbonyl compound. The methyl group will remain attached to the carbon atom it was originally bonded to.

Given the structure of this compound (a methyl group at position 4 relative to the double bond): If the double bond is between C1 and C2 of the cyclopentene (B43876) ring, its cleavage will result in the formation of carbonyl groups at these positions. The ring opens to form a linear chain.

Under reductive workup , the predicted product would be a dialdehyde:

3-Methylpentanedial (also known as 3-Methylglutaraldehyde). uni.lufishersci.ca

Under oxidative workup , the aldehyde groups would be further oxidized to carboxylic acid groups:

3-Methylpentanedioic acid (also known as 3-Methylglutaric acid). chem960.com

Table 1: Predicted Ozonolysis Products of this compound

| Workup Type | Predicted Major Product | Chemical Formula | PubChem CID |

| Reductive | 3-Methylpentanedial | C₆H₁₀O₂ | 80473 |

| Oxidative | 3-Methylpentanedioic acid | C₆H₁₀O₄ | 12284 |

Atmospheric Relevance: In the atmosphere, the ozonolysis of unsaturated VOCs like this compound contributes significantly to the formation of secondary pollutants, including secondary organic aerosol (SOA) and other oxygenated organic compounds. The Criegee intermediates formed during the initial decomposition of the primary ozonide are highly reactive and can undergo further reactions with atmospheric trace gases, contributing to the complex chemistry of the troposphere. nih.govchem960.com

Polymerization and Copolymerization of 4 Methylcyclopentene

Homopolymerization Studies

Homopolymerization involves the reaction of 4-methylcyclopentene with itself to form a polymer chain composed solely of this compound units.

The reactivity of this compound in polymerization is influenced by its cyclic structure and the methyl substituent. Generally, the polymerization rates of substituted cycloolefins can be lower compared to their linear counterparts due to steric hindrance and ring strain effects researchgate.net. Studies on the ring-opening metathesis polymerization (ROMP) of substituted cyclopentenes, including this compound, have investigated the polymerization rates using various initiators dur.ac.uk. The rate of polymerization can be affected by factors such as temperature and the specific catalyst system employed acs.orgdss.go.thbeilstein-journals.org.

The choice of initiator and catalyst system is crucial in controlling the polymerization of this compound, influencing activity, molecular weight, and polymer microstructure. Metallocene catalysts and half-titanocene complexes, often activated with methylaluminoxane (B55162) (MAO), have been explored for olefin polymerization acs.orgmdpi.comnih.govacs.orgacs.orgmdpi.com.

For instance, in the polymerization of 4-methyl-1-pentene (B8377) (a related α-olefin), metallocene catalysts, including syndiospecific and isospecific types, have been shown to influence conversion rates and molecular weights mdpi.com. Syndiospecific catalysts tend to yield polymers with higher molecular weights but lower conversions, while isospecific catalysts show the opposite trend mdpi.com. The chemical environment created by the steric and electronic effects of the ligands in these catalysts plays a decisive role in their performance mdpi.com.

The influence of ligand substitution patterns and the metal atom in cyclopentadienyl-amido (CpA) complexes on polymerization behavior has also been observed in the homo- and copolymerization of 4-methyl-1-pentene acs.org. Higher reaction temperatures can enhance the catalyst activity of certain CpA titanium complexes, for example, increasing productivity by a factor of 2 when the temperature is raised to 85 °C acs.org.

The microstructure and stereoregularity of poly(this compound) are critical in determining its physical and mechanical properties. Stereoregularity refers to the spatial arrangement of monomer units along the polymer chain, which can be isotactic, syndiotactic, or atactic ncku.edu.twgoogle.com.

For 4-methyl-1-pentene (a related monomer often studied in the context of stereoregular polymerization), highly isotactic poly(4-methyl-1-pentene)s with high melting temperatures have been produced using pyridylamido hafnium catalysts, regardless of bridgehead substituent and polymerization temperature rsc.org. The bridgehead substituents on these catalysts significantly impact polymerization activity and molecular weight distribution rsc.org. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a key technique for analyzing the microstructure and tacticity of polymers acs.orgnih.govmdpi.comgoogle.commdpi.com. This technique allows for the determination of the arrangement of monomer units and the presence of regioirregularities acs.org.

Studies on the ROMP of this compound have also characterized the detailed microstructure with respect to meso/racemic configurations in the polymer chain using infrared, 1H, and 13C NMR spectroscopy dur.ac.uk.

Copolymerization Strategies

Copolymerization of this compound with other olefins allows for the synthesis of materials with tailored properties, combining the characteristics of different monomer units.

Copolymerization of this compound with ethylene (B1197577) and other α-olefins is a significant area of research. These copolymers can offer improved mechanical properties and processability compared to common polyolefins acs.orggoogle.com.

Half-titanocene catalysts, activated with MAO, have been explored for the copolymerization of ethylene with various α-olefins, including 4-methyl-1-pentene acs.org. The monomer reactivities (rE values) in these copolymerizations are influenced by both the substituent in the olefin and the nature of the catalytically active species (e.g., catalyst structure and ligand set) acs.org. For instance, certain half-titanocene catalysts show high activity and good comonomer incorporation, leading to high molecular weight copolymers with unimodal molecular weight distributions acs.org.

A study on ethylene copolymerization with 4-methylcyclohexene (B165706) or 1-methylcyclopentene (B36725) using half-titanocene catalysts investigated the effect of ligands and provided microstructural analysis of the copolymers acs.org. The incorporation of comonomers such as 4-methyl-1-pentene into polyethylene (B3416737) chains can be enhanced by specific catalyst systems, leading to increased copolymer molecular weight acs.org.

The table below summarizes some findings on ethylene copolymerization with various α-olefins:

| Comonomer | Catalyst System | Key Findings | Reference |

|---|---|---|---|

| 4-Methyl-1-pentene (4M1P) | CpA complexes + MAO | Enhanced incorporation, increased copolymer molecular weight; regioselectivity and tacticity dependent on ligand and metal atom. | acs.org |

| Various pentenes (e.g., 4M1P, 3M1P) | Cp*TiCl2(O-2,6-iPr2C6H3), CpTiCl2(N=CtBu2), [Me2Si(C5Me4)(NtBu)]TiCl2 + MAO | High catalytic activities, high molecular weight copolymers; monomer reactivities influenced by substituent and catalyst structure. | acs.org |

| 4-Methylcyclohexene, 1-Methylcyclopentene | Aryloxo- or ketimide-modified half-titanocenes + MAO | Effect of ligands on copolymerization and microstructural analysis. | acs.org |

Copolymerization of this compound with other cyclic olefins, such as 1-methylcyclopentene, can lead to copolymers with unique properties derived from the incorporation of different cyclic structures. While direct studies on this compound and 1-methylcyclopentene copolymerization are less frequently detailed, the copolymerization of ethylene with 1-methylcyclopentene has been explored using half-titanocene catalysts, providing insights into the microstructural analysis of such copolymers acs.orgmdpi.com.

The microstructure of cyclic olefin-based copolymers is complex due to the presence of stereogenic carbons per monomer unit and non-simple additive rules for chemical shifts in 13C NMR spectra mdpi.com. Methodologies involving the synthesis of copolymers with varying comonomer content and using catalysts with different symmetries are employed to elucidate their microstructure mdpi.com.

Catalytic Applications and Studies

Catalysis in Organic Synthesis

In the realm of organic synthesis, 4-Methylcyclopentene often appears as a product in catalytic reactions involving cyclic hydrocarbons. For instance, in the thermal reaction of cyclohexanol (B46403) or cyclohexene (B86901) to produce 1-methylcyclopentene (B36725), this compound is formed as a by-product alongside 3-methylcyclopentene. google.com In these processes, the undesired double-bond isomers, including this compound, can be recycled back into the reaction to increase the yield of the desired 1-methylcyclopentene. google.com

Furthermore, the catalytic conversion of other hydrocarbons can lead to the formation of this compound. The reaction of dihydromyrcene (B1198221) over an ultrastabilized Y zeolite catalyst at 450°C yields a mixture of products, with 1-methylcyclopentene being the major component (54.4%), and this compound being a minor product (4.9%). chemicalbook.com

Catalysts for Cycloolefin Ring-Opening Polymerization

Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for converting cyclic olefins into polymers, driven by the relief of ring strain. wikipedia.orgorganic-chemistry.org While cyclopentene (B43876) itself is a common monomer in ROMP studies, substituted cyclopentenes are also utilized to create functional polyolefins. rsc.orgrsc.org Ruthenium-based catalysts, such as Grubbs' catalysts, are highly effective for these polymerizations due to their high functional group tolerance. mdpi.com

The ROMP of alkoxycarbonyl-substituted cyclopentenes has been successfully demonstrated using ruthenium-based catalysts, achieving high monomer conversion and producing polymers with high molecular weight. rsc.org This indicates that substituted cyclic olefins like this compound are viable monomers for creating polymers with specific functionalities and properties through ROMP. The general mechanism involves the coordination of the cyclic olefin to the metal alkylidene complex, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate, which then undergoes cycloreversion to propagate the polymer chain. wikipedia.orgmdpi.com

Catalysts for Skeletal Isomerization Reactions

The skeletal isomerization of cyclohexene to methylcyclopentene is an economically significant process, as methylcyclopentene is a valuable intermediate in the petrochemical industry. This reaction has been a focal point of catalytic research to achieve high selectivity and yield.

Zeolite-based catalysts are prominent in the skeletal isomerization of cyclohexene. Their shape-selective properties and tunable acidity are crucial for directing the reaction towards the desired methylcyclopentene isomers. In a study utilizing various zeolite catalysts, it was found that the performance is closely linked to the acidic and structural features of the zeolite.

To enhance the performance of zeolite catalysts, modifications with transition metals have been explored. An optimized cobalt-modified NaUZSM-5 catalyst has demonstrated exceptional results under mild conditions. This catalyst system achieves a high liquid yield with remarkable selectivity towards methylcyclopentene and maintains stability over multiple reaction cycles. The enhanced performance is attributed to the unique acidic, structural, and morphological characteristics imparted by the cobalt modification. Density Functional Theory (DFT) studies suggest the reaction proceeds via a carboncationic mechanism primarily within the internal pores of the zeolite structure.

Below is a table summarizing the catalytic performance for cyclohexene skeletal isomerization.

| Catalyst | Cyclohexene Conversion (wt.%) | Methylcyclopentene Selectivity (wt.%) | Liquid Yield (wt.%) |

|---|---|---|---|

| Co/NaUZSM-5 | >90 | 95.8 | 96.8 |

| NaUZSM-5 | ~85 | ~90 | Not Specified |

| HZSM-5 | ~95 | ~40 | Not Specified |

This data is compiled from studies on cyclohexene isomerization to produce methylcyclopentene.

Catalysts for Oxidative Dehydrogenation

Oxidative dehydrogenation is a key process for converting saturated hydrocarbons into unsaturated ones. While direct studies on this compound are limited, extensive research on the oxidative dehydrogenation of its precursor, methylcyclopentane (B18539), to produce methylcyclopentadiene (B1197316) provides valuable insights into relevant catalytic systems.

Heterogeneous catalysts composed of natural clinoptilolite zeolites modified with various metal cations have been designed and studied for the oxidative dehydrogenation of methylcyclopentane. A particularly effective catalytic system combines clinoptilolite with a mixture of copper, zinc, cobalt, and chromium cations. This multi-metal catalyst has shown high activity and selectivity for the conversion of methylcyclopentane to methylcyclopentadiene. The addition of zinc, in particular, has been found to increase the stability of the catalyst's activity. The reaction pathways can be controlled by the specific combination of metals, influencing the production of various dehydrogenated and isomerized products.

The table below details the composition of an effective metal-modified clinoptilolite catalyst.

| Component | Mass Percentage (%) |

|---|---|

| Cu²⁺ | 0.5 |

| Zn²⁺ | 0.2 |

| Co²⁺ | 0.1 |

| Cr³⁺ | 0.1 |

| Clinoptilolite | Remainder |

This catalyst composition was developed for the oxidative dehydrogenation of methylcyclopentane.

Catalytic Studies on Related Methylcyclopentane Ring Opening

The ring-opening of methylcyclopentane (MCP) is a significant model reaction in catalysis research, providing insights into the selective cleavage of C-C bonds in naphthenic rings, a crucial process in petroleum refining for improving the octane (B31449) number of gasoline. researchgate.netacs.org Catalytic studies have primarily focused on the use of noble metal catalysts to promote the conversion of methylcyclopentane into various hexane (B92381) isomers. acs.org The main products of this reaction are 2-methylpentane (B89812) (2MP), 3-methylpentane (B165638) (3MP), and n-hexane (nHx). acs.orgacs.org

Research has demonstrated that the selectivity of the ring-opening reaction is highly dependent on the nature of the metal catalyst employed. acs.org Density functional theory (DFT) calculations have been utilized to investigate the reaction mechanisms and rationalize the experimentally observed product distributions over different metal surfaces. acs.orgacs.orgscite.ai These theoretical studies often model catalysts as flat M(111) and stepped M(211) surfaces to represent large, terrace-rich particles and small, defect-rich particles, respectively. acs.orgscite.ai

The catalytic cycle is understood to involve a three-stage mechanism: (i) dehydrogenation of methylcyclopentane to form cyclic intermediates, (ii) the crucial endocyclic C-C bond scission, and (iii) rehydrogenation of the resulting C6 fragments to produce saturated hexanes. scite.ai The activation barriers for the C-C bond cleavage step are a key factor in determining both the activity and selectivity of the catalyst. acs.orgacs.org

Studies have shown that iridium (Ir) and rhodium (Rh) catalysts generally exhibit higher activity for methylcyclopentane ring-opening compared to platinum (Pt) and palladium (Pd), which is attributed to lower activation energy barriers for C-C bond scission on Ir and Rh surfaces. acs.orgacs.org For instance, the activation energies for C-C bond breaking can range from approximately 20 kJ mol⁻¹ to 140 kJ mol⁻¹ depending on the metal and the specific active site. acs.orgacs.orgscite.ai

The structure of the catalyst also plays a critical role. For platinum catalysts, it has been observed that larger particles favor the formation of branched products like 2-methylpentane and 3-methylpentane. acs.org Conversely, smaller, well-dispersed platinum particles tend to show increased selectivity towards the straight-chain product, n-hexane. acs.org

Detailed theoretical calculations have elucidated the preferred pathways for the formation of different isomers on various metal surfaces. The relative stability of the transition states leading to each product dictates the selectivity. For example, on Pt(111) surfaces, the activation energies for the reaction paths leading to 2MP and 3MP are very similar. acs.org

Interactive Table: Catalyst Performance in Methylcyclopentane Ring Opening

| Catalyst | Predominant Products | Key Findings |

| Platinum (Pt) | Branched Hexanes (2MP, 3MP) on large particles; n-Hexane on small particles. acs.org | Selectivity is highly dependent on particle size. acs.org |

| Rhodium (Rh) | High activity for ring opening. acs.orgacs.org | Exhibits lower activation energies for C-C bond scission compared to Pt and Pd. acs.orgacs.org |

| Iridium (Ir) | High activity for ring opening. acs.orgacs.org | Exhibits the lowest C-H bond activation energy barrier at low temperatures. researchgate.net Shows lower activation energies for C-C bond scission compared to Pt and Pd. acs.orgacs.org |

| Palladium (Pd) | Lower activity compared to Rh and Ir. acs.orgacs.org | There is limited information on the use of Pd-based catalysts for this reaction. researchgate.net |

Advanced Spectroscopic and Computational Analysis

Spectroscopic Characterization Techniques

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a chromatographic technique primarily employed to separate molecules based on their hydrodynamic volume or size in solution tainstruments.comcreative-biostructure.comchromatographyonline.com. This method is widely utilized in various scientific disciplines, including chemistry, biology, pharmacy, and materials science, predominantly for the determination of molecular weight and molecular weight distribution of polymeric materials tainstruments.comcreative-biostructure.com.

The principle of GPC involves the passage of a sample solution through a column packed with a porous gel creative-biostructure.com. Larger molecules are excluded from penetrating deeply into the pores of the gel and thus elute faster, while smaller molecules can diffuse more extensively into the pores, resulting in a slower elution time creative-biostructure.com. Due to its mechanism, GPC is particularly well-suited for the analysis of macromolecules such as synthetic polymers, copolymers, proteins, and natural resins tainstruments.comepa.gov.

For a small, monomeric compound like 4-Methylcyclopentene (molecular weight 82.14 g/mol ) nih.gov, GPC is not typically used as a primary characterization technique for the pure compound itself, as its molecular size is well below the range for which GPC offers significant separation. However, GPC could be relevant in contexts where this compound acts as a monomer in polymerization processes, allowing for the analysis of the resulting polymer's molecular weight distribution, or for the detection and quantification of high molecular weight impurities within a sample of this compound epa.gov.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopic technique that provides detailed information about the vibrational modes of molecules, which are characteristic of their chemical bonds and molecular structure rsc.org. It is based on the inelastic scattering of monochromatic light, typically from a laser, where the scattered light undergoes a shift in wavelength due to interactions with the vibrational modes of the sample rsc.org. This technique is highly valuable for identifying functional groups, determining molecular symmetry, and analyzing crystal structures rsc.org.

For cyclic olefins like this compound, Raman spectroscopy can provide insights into the C=C double bond stretching vibrations, C-H stretching vibrations, and various ring deformation modes. These characteristic vibrational frequencies can help confirm the presence of the cyclopentene (B43876) ring and the methyl substituent. While specific published Raman spectra data for this compound were not identified in the immediate search, Raman spectroscopy has been applied to similar cyclic hydrocarbons, such as 1-Methylcyclopentene (B36725) nih.gov and Methylcyclopentane (B18539) chemicalbook.comcapes.gov.br, demonstrating its utility for structural elucidation in this class of compounds.

X-ray Diffraction (XRD)

Given that this compound is a liquid at standard ambient temperature (boiling point 76-77 °C) nih.govnist.gov, direct X-ray diffraction analysis of the pure compound in its typical state is not feasible, as XRD requires a crystalline solid. However, XRD techniques could be applied to this compound if it were studied in a solid phase at very low temperatures, or if it were incorporated into a larger crystalline complex or a co-crystal. In such cases, XRD would be instrumental in elucidating the precise three-dimensional arrangement of atoms and molecules within the solid structure.

Computational Chemistry and Theoretical Studies

Computational chemistry offers indispensable tools for investigating molecular properties and reactivity, especially for compounds where experimental data might be scarce or challenging to obtain. These methods leverage the principles of quantum mechanics to model molecular behavior.

Quantum Chemical Calculations

Quantum chemical calculations are a class of computational chemistry techniques rooted in quantum mechanics, aiming to solve the electronic Schrödinger equation for molecular systems wikipedia.orgqulacs.org. These calculations operate "from first principles" (ab initio), meaning they rely only on fundamental physical constants and the number and positions of electrons and nuclei, without the need for empirical parameters wikipedia.org. They are crucial for predicting a wide array of chemical properties, including molecular geometries, electronic structures, energies, vibrational frequencies, and spectroscopic properties wikipedia.orgresearchgate.netunipd.it. The insights gained from quantum chemical calculations are vital for understanding reaction mechanisms, molecular stability, and reactivity unipd.it.

Density Functional Theory (DFT) is one of the most widely applied and versatile quantum chemical methods in modern computational chemistry uci.edunih.govrsc.orgcecam.org. DFT distinguishes itself by focusing on the electron density of a system, rather than the more complex many-electron wavefunction, offering a remarkable balance between computational cost and accuracy uci.edursc.org. This efficiency makes DFT particularly suitable for studying larger molecular systems that would be computationally prohibitive for more rigorous wavefunction-based methods uci.edu.

DFT applications for molecules like this compound can include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms researchgate.net.

Electronic Structure Analysis: Calculating properties such as frontier molecular orbital (FMO) energies (HOMO and LUMO), which are indicative of a molecule's reactivity and electron-donating/accepting capabilities researchgate.net.

Spectroscopic Property Prediction: Simulating vibrational frequencies (e.g., for comparison with Raman or IR spectra) and NMR chemical shifts.

Thermodynamic Properties: Estimating enthalpies of formation, reaction energies, and activation barriers for potential reactions involving this compound uci.eduresearchgate.net.

Reactivity Studies: Investigating potential reaction pathways, such as addition reactions across the double bond or reactions involving the methyl group, by calculating transition states and reaction energetics uci.eduresearchgate.net.

DFT calculations, often employing hybrid functionals like B3LYP, have proven effective in providing insights into reaction mechanisms and molecular properties for various organic compounds, including cyclic systems researchgate.net.

Ab initio methods represent a class of quantum chemical calculations that derive their results directly from the laws of quantum mechanics, without incorporating experimental data or empirical parameters wikipedia.orgpolimi.it. These methods aim to solve the electronic Schrödinger equation as accurately as possible, making them highly reliable for predicting fundamental molecular properties wikipedia.org. Common ab initio approaches include Hartree-Fock (HF) theory and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MPn), Configuration Interaction (CI), and Coupled Cluster (CC) methods wikipedia.org.

The primary uses of ab initio methods include:

High-Accuracy Electronic Structure: Providing detailed descriptions of electron densities, molecular orbitals, and charge distributions wikipedia.orgresearchgate.net.

Precise Geometries and Energies: Calculating highly accurate molecular geometries, bond lengths, bond angles, and relative energies of different conformers or isomers researchgate.net.

Vibrational Frequencies and Spectra: Predicting vibrational frequencies that can be compared with experimental infrared and Raman spectra researchgate.net.

Ionization Energies and Electron Affinities: Determining the energy required to remove an electron or the energy released upon gaining an electron, respectively researchgate.net.

While generally more computationally demanding than DFT, especially for larger molecules, ab initio methods offer a higher level of theoretical rigor and can serve as benchmarks for other computational approaches wikipedia.org. For this compound, ab initio calculations could be employed for highly accurate studies of its ground state electronic structure, conformational preferences, and the energetic landscape of its potential reactions. For instance, similar ab initio studies have been conducted on isomers like 1-Methylcyclopentene to understand their geometrical and electronic structures novapublishers.com, and on related methylcyclopentadiene (B1197316) radicals to investigate their reactivity and isomerization pathways polimi.itresearchgate.net. These studies highlight the capability of ab initio methods to provide fundamental insights into the behavior of cyclic hydrocarbons.

The elucidation of the structure and properties of this compound relies heavily on a combination of advanced spectroscopic techniques and sophisticated computational methodologies. These approaches provide complementary insights into its molecular architecture, vibrational modes, fragmentation pathways, and reactivity.

Spectroscopic Characterization

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the identity and structural features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy 13C NMR spectroscopy provides crucial information about the carbon skeleton of this compound. The 13C NMR spectra for this compound are available, typically recorded on instruments such as the Varian CFT-20, often using solvents like CH3OCH3. nih.gov For a molecule like this compound, distinct signals are expected for each unique carbon environment. The carbons of the double bond (sp² hybridized) are anticipated to resonate in the downfield region, typically between 110 and 150 ppm. libretexts.org The methyl carbon (sp³ hybridized) and the ring methylene (B1212753) carbons (CH₂) and methine carbon (CH) (all sp³ hybridized) are expected to appear in the upfield region, generally between 0 and 90 ppm. libretexts.org The specific chemical shifts would reflect the local electronic environment and connectivity of each carbon atom within the cyclic olefin structure.

Infrared (IR) Spectroscopy Vapor phase IR spectra for this compound are accessible, providing insights into its characteristic vibrational modes. nih.gov As an alkene, this compound exhibits characteristic absorption bands. The C=C stretching vibration is typically observed in the region of 1680-1640 cm⁻¹, while the =C-H stretching vibration (associated with the vinyl protons) appears in the range of 3100-3000 cm⁻¹. libretexts.org Additionally, C-H stretching vibrations from the methyl and methylene groups would be present in the 3000-2850 cm⁻¹ range, and various bending vibrations would contribute to the complex fingerprint region (1430-910 cm⁻¹). libretexts.org

Mass Spectrometry (MS) Mass spectrometry, particularly GC-MS, is a powerful tool for determining the molecular weight and fragmentation patterns of this compound. Data for this compound's mass spectrum is available from sources like the NIST Mass Spectrometry Data Center. nih.gov The molecular ion (M+) for this compound (C₆H₁₀) would be observed at m/z 82. Characteristic fragmentation patterns for cyclic alkenes often include the loss of small neutral molecules. For instance, the loss of a methyl radical (CH₃, 15 amu) would lead to a fragment at m/z 67. gatech.edu The loss of an ethene molecule (C₂H₄, 28 amu) from the ring, a common rearrangement in cyclic olefins, could yield a fragment at m/z 54. gatech.edudocbrown.info Other fragments corresponding to the loss of hydrogen atoms or larger alkyl groups would also be observed, providing a unique fingerprint for identification.

Mechanistic Probing via Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in understanding the reaction mechanisms involving this compound, providing insights into transition states, energy barriers, and reaction pathways that are often challenging to probe experimentally.

Skeletal Isomerization in Zeolites A notable application of computational methods involves the skeletal isomerization of cyclohexene (B86901) to methylcyclopentene, including this compound, over zeolite-based catalysts. DFT studies have been instrumental in elucidating the carbocationic mechanism of this reaction. nih.govresearchgate.netnih.gov The process is understood to occur predominantly within the internal pores of the zeolite structures. researchgate.net

Data Table: Free Energy Barriers for Cyclohexene Isomerization

| Reaction Step | Free Energy Barrier (kJ/mol) [Reference] |

| Formation of Carbenium Ion from Cyclohexene | 44 researchgate.net |

| Skeletal Isomerization to Methylcyclopentylium (Total, via Protonated Cyclopropane (B1198618) TS) | 134 researchgate.net |

Thermal Isomerization Studies Computational studies also contribute to understanding the thermal isomerization reactions that can yield this compound. For instance, the thermal isomerization of trans-1-ethenyl-2-methylcyclopropane to this compound implies a complex rearrangement. While specific DFT energy barriers for this exact transformation yielding this compound are not readily available in the provided snippets, computational methods are generally used to investigate such rearrangements by identifying transition states and calculating activation energies. These studies often involve exploring various possible pathways, such as radical mechanisms or concerted pericyclic reactions, to determine the most energetically favorable route. The stability of isomers, as demonstrated by DFT calculations comparing methylenecyclopentane (B75326) and 1-methylcyclopentene, where 1-methylcyclopentene was found to be more stable by 18.518 kJ/mol (5.612 kcal/mol), underscores the utility of these methods in predicting thermodynamic preferences in isomerization processes. researchgate.net

Q & A

Q. How can researchers ensure the reproducibility of kinetic studies involving this compound in gas-phase reactions?

- Methodological Answer :

- Pressure Control : Use manostats to maintain constant pressure (critical for gas-phase kinetics ).

- In Situ Monitoring : Deploy FTIR or mass spectrometry for real-time reactant/product quantification.

- Reference Reactions : Compare with well-characterized systems (e.g., cyclopentene oxidation) to calibrate instruments .

Q. What ethical and procedural guidelines should be followed when publishing spectral or thermochemical data for this compound?

- Methodological Answer :

- Data Transparency : Provide raw spectra, calibration curves, and instrument settings in supplementary materials .

- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and adhere to COPE guidelines for data integrity .

- Cross-Validation : Include comparisons with prior literature (e.g., NIST Chemistry WebBook ) to contextualize findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.